molecular formula C12H17ClN2O13P2 B039694 Udp chloroacetol CAS No. 125303-04-0

Udp chloroacetol

Cat. No.: B039694
CAS No.: 125303-04-0
M. Wt: 494.67 g/mol
InChI Key: SUOHVUDMBFAFKZ-QCNRFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5′-diphosphate chloroacetol (UDP-chloroacetol, UDC) is a synthetic, mechanism-based inhibitor designed to target UDP-sugar nucleotide-modifying enzymes, particularly UDP-glucose dehydrogenase (UDPGDH). First synthesized by Flentke and Frey, UDC features an electrophilic α-haloketone moiety positioned three bond lengths away from the β-phosphate of its UDP group (Fig. 1, inset) . This structural configuration mimics the substrate UDP-glucose, allowing UDC to bind competitively at the enzyme’s active site. Upon binding, the electrophilic carbon reacts irreversibly with active-site residues, rendering UDC a "suicide inhibitor" . Its specificity and potency (apparent second-order rate constant $ki/Ki = 23103 \, \text{mM}^{-2}\cdot\text{min}^{-1}$) make it a critical tool for probing enzymatic mechanisms .

Properties

CAS No.

125303-04-0

Molecular Formula

C12H17ClN2O13P2

Molecular Weight

494.67 g/mol

IUPAC Name

[(2R,3S,4R,5R)-2-[(3-chloro-2-oxopropoxy)methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C12H17ClN2O13P2/c13-3-6(16)4-25-5-7-10(27-30(23,24)28-29(20,21)22)9(18)11(26-7)15-2-1-8(17)14-12(15)19/h1-2,7,9-11,18H,3-5H2,(H,23,24)(H,14,17,19)(H2,20,21,22)/t7-,9-,10-,11-/m1/s1

InChI Key

SUOHVUDMBFAFKZ-QCNRFFRDSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O

Other CAS No.

125303-04-0

Synonyms

UDP chloroacetol
uridine 5'-diphosphate chloroacetol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uridine 5’-diphosphate chloroacetol typically involves the phosphorylation of uridine followed by the introduction of the chloroacetol group. One common method includes the use of uridine, sodium dihydrogen phosphate, glucose, magnesium sulfate, and brewer’s yeast in a mixed fermentation process. The fermentation yields uridine 5’-diphosphate, which is then subjected to further chemical modifications to introduce the chloroacetol group .

Industrial Production Methods: Industrial production of uridine 5’-diphosphate chloroacetol often employs large-scale fermentation techniques followed by purification processes. The fermentation broth is cooled, separated, and purified through crystallization and drying steps to obtain the final product with high purity and yield .

Chemical Reactions Analysis

Mechanism of Enzyme Inactivation

UDP-chloroacetol selectively alkylates Cysteine 260 in the active site of UGDH from Streptococcus pyogenes via nucleophilic substitution. The reaction proceeds as follows:

  • Nucleophilic attack : The thiol group (-SH) of Cys260 attacks the β-carbon of the chloroacetol moiety.

  • Displacement : Chloride ion (Cl⁻) is eliminated, forming a stable thioether bond between the enzyme and inhibitor .

Key kinetic parameters :

ParameterValueSignificance
Inhibition constant (Kᵢ)2.7 µMHigh affinity for UGDH
Rate constant (kᵢ/Kᵢ)2 × 10³ mM⁻¹ min⁻¹Rapid, irreversible inactivation

Specificity and Structural Requirements

The reaction specificity is dictated by:

  • UDP moiety : Essential for binding to UGDH’s nucleotide-binding domain. Truncated analogs like chloroacetol phosphate (lacking UDP) show no inhibitory activity .

  • Chloroacetol group : The β-chloroethyl structure enables selective alkylation without nonspecific protein cross-linking.

Control experiment :

  • Incubation of UGDH with chloroacetol phosphate (lacking UDP) resulted in no detectable inactivation, confirming the UDP group’s role in target engagement .

Thermodynamic and Kinetic Analysis

  • Activation energy : The reaction follows a second-order kinetic model, with geometry optimization and electronic rearrangements contributing 60% and 40% to the activation energy, respectively .

  • Irreversibility : The covalent thioether bond prevents enzymatic turnover, making inhibition permanent under physiological conditions.

Biological Implications

  • Antimicrobial potential : By blocking UDP-glucuronic acid synthesis, UDP-chloroacetol disrupts capsular polysaccharide production in pathogenic bacteria (e.g., Streptococcus spp.), reducing virulence .

  • Tool for metabolic studies : Used to probe UGDH’s role in glycosaminoglycan biosynthesis and bacterial pathogenesis .

Scientific Research Applications

Uridine 5’-diphosphate chloroacetol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of uridine 5’-diphosphate chloroacetol involves its role as a substrate for various enzymes. It participates in the transfer of glucose and other sugar moieties to acceptor molecules, facilitating the synthesis of glycogen and other polysaccharides. The compound interacts with specific molecular targets, including glycosyltransferases and other enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

UDP-Glucose (Substrate Analog)

UDP-glucose, the natural substrate of UDPGDH, shares the UDP moiety with UDC but lacks the reactive α-haloketone. While UDP-glucose undergoes dehydrogenation to UDP-glucuronate, UDC exploits the same binding site to alkylate catalytic residues. Structural studies confirm that UDC’s UDP group occupies the enzyme’s UDP-binding pocket, aligning its electrophilic carbon near the catalytic cysteine residue .

Chloroacetol Phosphate (Truncated Analog)

Chloroacetol phosphate retains the reactive α-haloketone but lacks the UDP group. This underscores the necessity of the UDP moiety for active-site recognition and binding.

Other UDP-Sugar Nucleotides

  • UDP-L-arabinose and UDP-D-galactose are structural analogs of UDP-sugars but primarily target enzymes like UDP-glucuronate decarboxylase and epimerases .

Functional Comparison with Related Inhibitors

Inhibitory Mechanisms

Compound Target Enzyme Mechanism $ki/Ki \, (\text{mM}^{-2}\cdot\text{min}^{-1})$
UDP-Chloroacetol (UDC) UDPGDH Irreversible, competitive 23103
Chloroacetol Phosphate UDPGDH Non-functional (no inactivation) N/A
UDP-Glucose UDPGDH Substrate (non-inhibitory) N/A

Key Functional Distinctions

  • Binding Specificity : UDC’s UDP group confers >1000-fold higher affinity than chloroacetol phosphate, as demonstrated by kinetic assays .
  • Reactivity : The α-haloketone in UDC is positioned to mimic the transition state of UDP-glucose oxidation, enabling selective alkylation .

Mechanistic Insights and Kinetic Data

Active-Site Alignment

Crystallographic data suggest that UDC’s electrophilic carbon aligns with the catalytic cysteine in UDPGDH, mirroring the spatial arrangement of the aldehyde intermediate formed during UDP-glucose oxidation . This alignment ensures mechanism-based inhibition.

Kinetic Parameters

  • $ki/Ki$ for UDC : $23103 \, \text{mM}^{-2}\cdot\text{min}^{-1}$ reflects rapid covalent modification post-binding .
  • Competitive Binding : UDC competes with UDP-glucose ($Ki$ comparable to UDP-glucose’s $Km$), confirming shared binding sites .

Q & A

Q. What is the synthetic pathway for UDP chloroacetol, and how is its structural integrity validated in academic research?

this compound (UDC) is synthesized via a multistep organic reaction, typically starting with uridine derivatives and chloroacetol precursors. Structural validation relies on nuclear magnetic resonance (NMR) spectroscopy for bond connectivity, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for 3D conformation. Researchers must cross-validate purity using high-performance liquid chromatography (HPLC) and elemental analysis .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound in experimental workflows?

Purity analysis requires HPLC with UV detection (e.g., at 260 nm for nucleoside absorbance) and quantification of elemental impurities via inductively coupled plasma mass spectrometry (ICP-MS), adhering to USP standards for trace metal detection . Stability studies involve accelerated degradation tests under varying pH, temperature, and light conditions, monitored by time-resolved spectroscopy .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

Researchers must use appropriate PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation or dermal exposure. Contaminated waste should be neutralized using alkaline hydrolysis. Safety data sheets (SDS) and institutional guidelines for hazardous chemicals must be strictly followed .

Advanced Research Questions

Q. How can experimental designs differentiate this compound’s specificity from truncated analogs like chloroacetol phosphate?

Comparative inhibition assays are essential. For example:

  • Incubate this compound and chloroacetol phosphate with target enzymes (e.g., UDP-glucose dehydrogenase) under identical conditions.
  • Measure inactivation rates via kinetic assays. Chloroacetol phosphate’s lack of inactivation (as shown in UDPGDH studies) highlights UDC’s dependence on the UDP moiety for active-site binding .
  • Use crystallography or molecular docking to map binding interactions .

Q. What methodological framework is recommended for determining this compound’s kinetic constants in enzyme inactivation studies?

  • Conduct time-dependent inactivation assays under pseudo-first-order conditions.
  • Plot inactivation rates (kobsk_{\text{obs}}) against inhibitor concentration to derive ki/Kik_i/K_i (apparent second-order rate constant).
  • Validate using nonlinear regression models and compare with control inhibitors. For UDPGDH, ki/Ki=23×103mM2min1k_i/K_i = 23 \times 10^3 \, \text{mM}^{-2}\cdot\text{min}^{-1} was reported, requiring rigorous replication and statistical validation of error margins .

Q. How should researchers address discrepancies in this compound’s inhibitory efficiency across enzyme isoforms or mutants?

  • Perform kinetic profiling across isoforms (e.g., recombinant vs. wild-type enzymes) with controlled variables (pH, cofactors).
  • Use site-directed mutagenesis to identify residues affecting binding.
  • Apply multivariate statistical analysis (ANOVA, Tukey’s test) to isolate contributing factors (e.g., active-site hydrophobicity, steric hindrance) .

Q. What strategies enhance reproducibility in this compound-based enzyme kinetics studies?

  • Document buffer composition, enzyme lot numbers, and incubation times meticulously.
  • Include positive/negative controls (e.g., known inhibitors, substrate-only reactions).
  • Share raw datasets and analysis scripts as supplementary materials, adhering to journal guidelines for transparency .

Q. How can computational modeling complement experimental studies of this compound-enzyme interactions?

  • Combine molecular dynamics (MD) simulations with experimental kinetics to predict binding affinities and transition states.
  • Validate models using mutagenesis data or cryo-EM structures.
  • Open-source tools like GROMACS or AutoDock are recommended for accessibility and reproducibility .

Tables

Q. Table 1. Key Analytical Parameters for this compound Characterization

ParameterMethodTypical ValueReference
Purity (%)HPLC-UV (260 nm)≥98%
Elemental ImpuritiesICP-MS<1 ppm (per USP)
Inactivation Rate (ki/Kik_i/K_i)Kinetic Assay23×103mM2min123 \times 10^3 \, \text{mM}^{-2}\cdot\text{min}^{-1}

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.